BIP-135 Exhibits Superior GSK-3β Potency Over AR-A014418
BIP-135 demonstrates significantly greater potency against GSK-3β compared to the selective GSK-3 inhibitor AR-A014418. In biochemical assays, BIP-135 achieved an IC50 of 21 nM for GSK-3β , . In contrast, AR-A014418, a widely used GSK-3 inhibitor, has a reported IC50 of 104 nM . This indicates that BIP-135 is approximately 5-fold more potent in inhibiting GSK-3β.
| Evidence Dimension | GSK-3β inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 21 nM |
| Comparator Or Baseline | AR-A014418: 104 nM |
| Quantified Difference | BIP-135 is ~5-fold more potent (21 nM vs 104 nM) |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
Higher potency allows for lower working concentrations, which can reduce off-target effects and compound cost in cell-based assays.
